4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with chloro and methoxy groups
Preparation Methods
The synthesis of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chloro and methoxy substituents. The reaction conditions often involve the use of reagents such as chlorinating agents and methoxylating agents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
Fenvalerate: A synthetic pyrethroid insecticide with a similar chloro-substituted aromatic structure.
Dichlorophen: A compound with two chloro groups and a phenolic structure.
Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polymers.
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to unique properties and applications.
Properties
CAS No. |
88093-85-0 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-12(17)11(14)10(6-15-16)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
AMACJJGRTDMMPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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